molecular formula C7H8ClNS B15381592 3-Chloro-4-methyl-2-(methylthio)pyridine

3-Chloro-4-methyl-2-(methylthio)pyridine

Cat. No.: B15381592
M. Wt: 173.66 g/mol
InChI Key: PZPRCBFEHTXMMN-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-2-(methylthio)pyridine is a useful research compound. Its molecular formula is C7H8ClNS and its molecular weight is 173.66 g/mol. The purity is usually 95%.
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Q & A

Q. What are the established synthetic methodologies for 3-Chloro-4-methyl-2-(methylthio)pyridine, and how do reaction parameters influence the outcomes?

Level: Basic
Answer:
The synthesis of this compound typically involves:

  • Nucleophilic substitution : Reacting a pre-functionalized pyridine derivative (e.g., 3-chloro-4-methylpyridine) with methanethiol or its derivatives under basic conditions .
  • Cross-coupling reactions : Utilizing palladium-catalyzed Suzuki-Miyaura coupling to introduce the methylthio group, though this requires pre-functionalization with a leaving group (e.g., iodine or bromine) at position 2 .

Key reaction parameters :

  • Temperature : Higher temperatures (80–120°C) enhance reaction rates but may lead to side reactions like oxidation of the methylthio group .
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethers (THF) are preferred for coupling reactions .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for coupling efficiency .

Q. How can researchers optimize the purity and yield of this compound during synthesis?

Level: Advanced
Answer:
Optimization strategies include:

  • Purification techniques : Column chromatography with gradient elution (hexane/ethyl acetate) effectively separates byproducts. Recrystallization in ethanol/water mixtures improves crystalline purity .
  • Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times dynamically .
  • Catalyst loading : Reducing Pd catalyst to 1–2 mol% minimizes metal contamination while maintaining yield in coupling reactions .

Data-driven approach :

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°CHigher yield but risk of decomposition
SolventDMF/THF (1:1)Balances solubility and reactivity
Reaction Time12–24 hrsPrevents over-oxidation of methylthio group

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?

Level: Basic
Answer:

  • ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., methylthio at δ 2.5 ppm for ¹H; pyridine ring carbons at δ 120–160 ppm for ¹³C) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₇H₈ClNS, exact mass: 175.01 g/mol) .
  • HPLC : Quantifies purity using C18 columns with UV detection at 254 nm .

Q. How does the methylthio substituent at position 2 influence the electronic properties and reactivity of the pyridine ring compared to other sulfur-containing groups?

Level: Advanced
Answer:
The methylthio group (-SMe) is a moderate electron donor via resonance, which:

  • Activates the pyridine ring toward electrophilic substitution at positions 5 and 6.
  • Enables oxidation : Under mild conditions (H₂O₂, AcOH), it forms sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃), altering solubility and bioactivity .

Comparison with other sulfur groups :

GroupElectronic EffectReactivity
-SMeElectron-donatingOxidizable
-SHStrong donorProne to dimerization
-SO₂CH₃Electron-withdrawingStabilizes negative charge

Q. What are the documented biological activities of this compound derivatives, and how do structural modifications alter these properties?

Level: Advanced
Answer:
Derivatives of this compound exhibit:

  • Antimicrobial activity : Fluorine or bromine substitution at position 4 enhances potency against Gram-positive bacteria .
  • Herbicidal effects : Methylthio-to-sulfone conversion increases lipophilicity, improving foliar absorption .

Structure-Activity Relationship (SAR) Table :

DerivativeSubstituent ModificationsObserved Activity
3-Cl-4-Me-2-SMeBase structureModerate antifungal
3-Cl-4-CF₃-2-SMeCF₃ at position 4Enhanced herbicidal
3-Cl-4-F-2-SO₂MeSulfone at position 2Antibacterial

Q. What strategies are recommended for resolving contradictions in experimental data when synthesizing novel derivatives of this compound?

Level: Advanced
Answer:

  • Control experiments : Replicate reactions under inert atmospheres to rule out oxidation artifacts .
  • Cross-validation : Compare NMR data with computational predictions (DFT calculations) to confirm regiochemistry .
  • Collaborative analysis : Use X-ray crystallography to resolve ambiguous stereochemistry in derivatives .

Case Study : Conflicting HPLC purity reports (95% vs. 85%) were resolved by identifying a UV-inactive byproduct via LC-MS .

Properties

Molecular Formula

C7H8ClNS

Molecular Weight

173.66 g/mol

IUPAC Name

3-chloro-4-methyl-2-methylsulfanylpyridine

InChI

InChI=1S/C7H8ClNS/c1-5-3-4-9-7(10-2)6(5)8/h3-4H,1-2H3

InChI Key

PZPRCBFEHTXMMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)SC)Cl

Origin of Product

United States

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